Oxazol-5-ylmethanamine hydrochloride
Overview
Description
Oxazol-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2O and a molecular weight of 134.57 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring with a methanamine group attached .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 134.57 g/mol .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
Oxazol-5-ylmethanamine hydrochloride has been studied for its potential as a neurokinin-1 (NK1) receptor antagonist. The compound has shown efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, demonstrating a high affinity and orally active nature with a long central duration of action. This suggests potential applications in treating conditions like depression and emesis (Harrison et al., 2001).
Herbicidal Activity
Benzoxazoles, including this compound, have been explored for their phytotoxic properties. These compounds demonstrated significant biological activity on seed germination, with some showing higher inhibition than commercial herbicides against various plant species. This highlights their potential as novel herbicidal agents (Sangi et al., 2018).
Antimycobacterial Activity
Research on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which are related to this compound, has shown promising antimycobacterial activity. Specifically, these compounds have been effective against multidrug-resistant Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Sriram et al., 2007).
Coordination Chemistry
Oxazoline ligands, closely related to this compound, are significant in coordination chemistry, especially as chiral auxiliaries in asymmetric syntheses. Their versatility, easy synthesis, and ability to modulate chiral centers near donor atoms make them valuable in this field (Gómez et al., 1999).
Antibacterial Properties
Studies on novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) compounds, related to this compound, have shown good antibacterial activity against various bacterial strains like Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. This suggests potential applications in developing new antibacterial agents (Mehta, 2016).
Safety and Hazards
Properties
IUPAC Name |
1,3-oxazol-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGCSOXRJFLPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-45-2 | |
Record name | (1,3-oxazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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